molecular formula C16H8N2O3 B1574206 SJB3-019A

SJB3-019A

Cat. No.: B1574206
M. Wt: 276.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

SJB3-019A is a potent and novel usp1 inhibitor.  this compound (IC50 = 0.0781 uM) was 5 times more potent than SJB2-043 in promoting ID1 degradation and cytoxicity in K562 cells. This compound also increased the levels of Ub-FANCD2 and Ub-PCNA, and decreased the HR activity.

Scientific Research Applications

  • Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells :
    • Abstract : This study investigates the functional significance of USP1 in multiple myeloma using genetic and biochemical approaches. The USP1 inhibitor SJB3-019A (SJB) was utilized for studies in myeloma cell lines and patient multiple myeloma cells. The findings suggest that USP1-siRNA knockdown decreases multiple myeloma cell viability. SJB selectively blocks USP1 enzymatic activity, decreases the viability of multiple myeloma cell lines and patient tumor cells, inhibits bone marrow plasmacytoid dendritic cell–induced multiple myeloma cell growth, and overcomes bortezomib resistance. It triggers apoptosis in multiple myeloma cells via activation of caspase-3, caspase-8, and caspase-9. Additionally, SJB degrades USP1 and downstream inhibitor of DNA-binding proteins as well as inhibits DNA repair via blockade of the Fanconi anemia pathway and homologous recombination. The study concludes that preclinical studies provide a framework for clinical evaluation of USP1 inhibitors as a potential novel therapy for multiple myeloma (Das et al., 2017).

Properties

Molecular Formula

C16H8N2O3

Molecular Weight

276.25

SMILES

O=C(C1=C2OC(C3=CN=CC=C3)=N1)C4=CC=CC=C4C2=O

Synonyms

2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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